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Compound Name: 3-Butenal, 2-oxo-

Cat. No.: B3048451 Get Quote

Introduction

3-Butenal, 2-oxo-, also known as 2-oxobut-3-enal or vinylglyoxal, is a small organic molecule

with the chemical formula C₄H₄O₂.[1] Its structure, featuring both an aldehyde and a ketone

functional group in conjugation with a vinyl group, suggests a high degree of reactivity and

potential for diverse chemical transformations. Despite its simple structure, a comprehensive

search of publicly available scientific databases and literature reveals a notable absence of

experimentally determined spectroscopic data (NMR, IR, MS). This technical guide, therefore,

presents a predicted spectroscopic profile of 3-Butenal, 2-oxo- based on established principles

of spectroscopy and computational chemistry. The information provided herein is intended to

serve as a reference for researchers, scientists, and professionals in drug development who

may be interested in the synthesis, characterization, or application of this compound.

Predicted Spectroscopic Data
In the absence of experimental spectra, the following data has been predicted using widely

accepted spectroscopic principles and computational tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

9.7 - 9.8 Singlet 1H
Aldehydic proton (-

CHO)

6.9 - 7.0 Doublet of doublets 1H Vinylic proton (=CH-)

6.5 - 6.6 Doublet 1H
Vinylic proton (trans to

C=O, =CH₂)

6.0 - 6.1 Doublet 1H
Vinylic proton (cis to

C=O, =CH₂)

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment

195 - 200 C=O Ketonic Carbonyl

190 - 195 C=O Aldehydic Carbonyl

135 - 140 CH Vinylic CH

130 - 135 CH₂ Vinylic CH₂

Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3050 - 3150 Medium =C-H Stretch (Vinylic)

2820 - 2850, 2720 - 2750 Medium, Weak C-H Stretch (Aldehyde)

1720 - 1740 Strong C=O Stretch (Aldehyde)

1680 - 1700 Strong
C=O Stretch (α,β-unsaturated

Ketone)

1620 - 1640 Medium C=C Stretch (Vinylic)

910 - 990 Strong =C-H Bend (Out-of-plane)

Mass Spectrometry (MS)
Predicted Mass Spectrum (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

84 60 [M]⁺ (Molecular Ion)

56 100 [M - CO]⁺

55 80 [M - CHO]⁺

29 40 [CHO]⁺

28 50 [CO]⁺

27 70 [C₂H₃]⁺

Experimental Protocols
The following are general experimental protocols for obtaining spectroscopic data for a small,

non-volatile organic compound like 3-Butenal, 2-oxo-.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The
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choice of solvent is critical and should be one that dissolves the compound well and does not

have signals that overlap with the analyte's signals.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

signal dispersion and resolution.

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical

parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 8-16) should be averaged

to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon NMR spectrum.

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number

of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically

required.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and calibrating the chemical shift scale using the residual solvent peak as a

reference.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:

Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of

the liquid between two salt plates (e.g., NaCl or KBr).

Solid: If the compound is a solid, a KBr pellet can be made by grinding a small amount of

the sample with dry KBr powder and pressing the mixture into a transparent disk.

Alternatively, a solution can be prepared in a suitable solvent (e.g., CCl₄, CHCl₃) and the

spectrum recorded in a liquid cell.

Instrumentation: Use a standard FTIR spectrometer.

Data Acquisition: Record a background spectrum of the empty sample holder (or the pure

solvent). Then, record the spectrum of the sample. The instrument software will automatically

ratio the sample spectrum to the background spectrum to produce the final absorbance or
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transmittance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise

ratio. The spectral range is usually 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a volatile compound, this can be done via a gas chromatography (GC-MS) interface or

by direct insertion probe. For less volatile compounds, electrospray ionization (ESI) or

matrix-assisted laser desorption/ionization (MALDI) can be used.

Ionization: Ionize the sample molecules. Electron ionization (EI) is a common technique for

volatile, thermally stable compounds and typically results in extensive fragmentation, which

can be useful for structure elucidation. Soft ionization techniques like ESI or chemical

ionization (CI) are used for more fragile molecules to keep the molecular ion intact.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight, ion trap).

Detection: Detect the separated ions and record their abundance. The resulting data is

presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of an

unknown organic compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

Conclusion
This technical guide provides a predicted spectroscopic profile for 3-Butenal, 2-oxo-, a
compound for which experimental data is not readily available. The predicted NMR, IR, and MS

data, along with the general experimental protocols, offer a valuable starting point for

researchers interested in this molecule. The provided workflow diagram further illustrates the

logical progression of spectroscopic analysis in organic chemistry. It is important to note that

while predictions are based on sound chemical principles, experimental verification remains the

gold standard for structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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